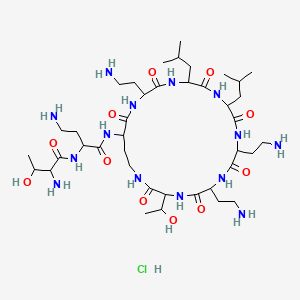

Colistin nonapeptide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El colistimetato de nonapéptido es un derivado de la colistina, un antibiótico polimixínico. Es conocido por su capacidad para mejorar la eficacia de otros antibióticos contra las bacterias gramnegativas. A diferencia de la colistina, el colistimetato de nonapéptido carece del residuo aminoacílico terminal, lo que reduce su citotoxicidad a la vez que conserva su capacidad para interrumpir las membranas celulares bacterianas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El colistimetato de nonapéptido se puede sintetizar mediante la acilación del nonapéptido de colistina con diversos cloruros de ácido. La reacción se suele llevar a cabo en condiciones controladas de pH (alrededor de pH 5,0) para asegurar la acilación selectiva en el grupo α-amino . El proceso implica disolver el nonapéptido de colistina en un tampón de acetato y hacerlo reaccionar con el cloruro de ácido deseado en presencia de acetona .

Métodos de producción industrial: La producción industrial del colistimetato de nonapéptido sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se suele obtener como una sal de clorhidrato, que es un polvo amorfo blanco higroscópico .

Análisis De Reacciones Químicas

Tipos de reacciones: El colistimetato de nonapéptido experimenta diversas reacciones químicas, como la acilación, la hidrólisis y la sustitución. La reacción de acilación es particularmente significativa, ya que modifica las propiedades antimicrobianas del compuesto .

Reactivos y condiciones comunes:

Acilación: Los cloruros de ácido se utilizan habitualmente para las reacciones de acilación.

Hidrólisis: La hidrólisis puede ocurrir en condiciones ácidas o básicas, lo que lleva a la rotura de los enlaces peptídicos.

Sustitución: Las reacciones de sustitución se pueden realizar utilizando diversos nucleófilos para introducir diferentes grupos funcionales.

Productos principales: Los principales productos que se forman a partir de estas reacciones incluyen diversos derivados acilados del nonapéptido de colistina, cada uno de los cuales exhibe propiedades antimicrobianas únicas .

4. Aplicaciones en la investigación científica

El colistimetato de nonapéptido tiene una amplia gama de aplicaciones en la investigación científica:

Aplicaciones Científicas De Investigación

Colistin nonapeptide hydrochloride has a wide range of scientific research applications:

Mecanismo De Acción

El colistimetato de nonapéptido ejerce sus efectos interrumpiendo la membrana celular bacteriana. Interactúa con los lipopolisacáridos de la membrana externa de las bacterias gramnegativas, aumentando la permeabilidad de la membrana y provocando la muerte celular . El compuesto es policatiónico, con porciones tanto hidrofóbicas como lipofílicas, lo que facilita su interacción con la membrana bacteriana .

Compuestos similares:

Nonapéptido de polimixina B: Al igual que el colistimetato de nonapéptido, el nonapéptido de polimixina B carece del residuo aminoacílico terminal y se utiliza para mejorar la eficacia de otros antibióticos.

Polimixina B y colistina: Estos son antibióticos lipodecapeptídicos cíclicos que comparten un mecanismo de acción similar, pero tienen una mayor citotoxicidad en comparación con sus derivados de nonapéptido.

Singularidad: El colistimetato de nonapéptido es único por su citotoxicidad reducida y su capacidad para potenciar los efectos de otros antibióticos sin mostrar una actividad antibacteriana significativa por sí solo . Esto lo convierte en una herramienta valiosa en la lucha contra las bacterias resistentes a los antibióticos.

Comparación Con Compuestos Similares

Polymyxin B Nonapeptide: Similar to colistin nonapeptide hydrochloride, polymyxin B nonapeptide lacks the terminal amino acyl residue and is used to enhance the effectiveness of other antibiotics.

Polymyxin B and Colistin: These are cyclic lipodecapeptide antibiotics that share a similar mechanism of action but have higher cytotoxicity compared to their nonapeptide derivatives.

Uniqueness: this compound is unique due to its reduced cytotoxicity and ability to potentiate the effects of other antibiotics without exhibiting significant antibacterial activity on its own . This makes it a valuable tool in the fight against antibiotic-resistant bacteria.

Propiedades

Número CAS |

52396-32-4 |

|---|---|

Fórmula molecular |

C40H77ClN14O11 |

Peso molecular |

965.6 g/mol |

Nombre IUPAC |

2-amino-N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide;hydrochloride |

InChI |

InChI=1S/C40H76N14O11.ClH/c1-19(2)17-28-37(62)49-23(7-12-41)32(57)48-26(10-15-44)36(61)54-31(22(6)56)40(65)46-16-11-27(50-33(58)25(9-14-43)51-39(64)30(45)21(5)55)35(60)47-24(8-13-42)34(59)52-29(18-20(3)4)38(63)53-28;/h19-31,55-56H,7-18,41-45H2,1-6H3,(H,46,65)(H,47,60)(H,48,57)(H,49,62)(H,50,58)(H,51,64)(H,52,59)(H,53,63)(H,54,61);1H |

Clave InChI |

IDTSHEDVGPKYSP-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN)CC(C)C.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![threo-2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-D-leucine Methyl Ester](/img/structure/B12290758.png)

![(5R,6R)-3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12290772.png)

![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B12290785.png)

![N-methyl-4-nitro-N-[2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethyl]benzenesulfonamide](/img/structure/B12290793.png)

![{3-[(4-Amino-benzenesulfonyl)-isobutyl-amino]-1-benzyl-2-hydroxy-propyl}-carbamic acid tetrahydro-furan-3-YL ester](/img/structure/B12290812.png)

![Butanedioic acid, 1-[4-(acetylamino)phenyl] ester](/img/structure/B12290815.png)

![1-[4-Hydroxy-4-(2-methoxyphenyl)-7,7-diphenyloctahydro-2H-isoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one](/img/structure/B12290817.png)